An In-depth Technical Guide to the Chemical Properties of 1,4-dimethyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 1,4-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dimethyl-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class, is a heterocyclic compound with a molecular structure that lends itself to a variety of chemical transformations. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The strategic placement of methyl groups at the 1 and 4 positions, combined with the carboxylic acid functionality at the 2-position, provides a unique electronic and steric profile that influences its reactivity and potential as a building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of 1,4-dimethyl-1H-indole-2-carboxylic acid, offering valuable insights for its application in research and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of 1,4-dimethyl-1H-indole-2-carboxylic acid are crucial for its handling, reaction setup, and purification. While extensive experimental data for this specific derivative is not widely published, its properties can be inferred from its structure and data available for closely related analogues.
| Property | Value | Source |
| CAS Number | 23967-51-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Further experimental determination of properties such as melting point, boiling point, solubility in various organic solvents, and pKa is essential for its comprehensive characterization.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 1,4-dimethyl-1H-indole-2-carboxylic acid. Below are the expected characteristic spectral features based on its structure and data from analogous indole-2-carboxylic acids.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra provide detailed information about the molecular structure. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum (δ 10-13 ppm), though it can be exchangeable with deuterium in solvents like D₂O.[3] The methyl groups at the N1 and C4 positions would appear as sharp singlets. The aromatic protons on the indole ring would exhibit characteristic splitting patterns.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm.[3] The carbons of the indole ring and the methyl groups will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. For 1,4-dimethyl-1H-indole-2-carboxylic acid, the following characteristic absorption bands are anticipated:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear in their respective regions.
-
N-H Stretch: As the nitrogen at position 1 is methylated, no N-H stretching vibration is expected.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In the mass spectrum of 1,4-dimethyl-1H-indole-2-carboxylic acid, the molecular ion peak [M]⁺ would be expected at m/z 189. The fragmentation pattern would likely involve the loss of CO₂ (decarboxylation) and other characteristic cleavages of the indole ring and methyl groups.
Synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid
The synthesis of substituted indole-2-carboxylic acids can be achieved through several established methods. The most common approaches include the Fischer indole synthesis and the Reissert indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound.[4] For the synthesis of 1,4-dimethyl-1H-indole-2-carboxylic acid, the reaction would involve the condensation of 1-methyl-1-(m-tolyl)hydrazine with pyruvic acid or a pyruvate ester, followed by acid-catalyzed cyclization.
Hydrazine [label="1-Methyl-1-(m-tolyl)hydrazine"]; PyruvicAcid [label="Pyruvic Acid"]; Hydrazone [label="Hydrazone Intermediate"]; IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"];
Hydrazine -> Hydrazone [label="+"]; PyruvicAcid -> Hydrazone; Hydrazone -> IndoleAcid [label="Acid Catalyst, Heat"]; }
Fischer Indole Synthesis Workflow
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Hydrazone Formation:
-
Dissolve 1-methyl-1-(m-tolyl)hydrazine and a slight molar excess of pyruvic acid in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and formation of the hydrazone.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone intermediate may be isolated or used directly in the next step.
-
-
Cyclization:
-
Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid, to the hydrazone mixture.[5]
-
Heat the reaction mixture to elevated temperatures to induce cyclization. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.
-
Monitor the reaction for the formation of the indole product by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-dimethyl-1H-indole-2-carboxylic acid.
-
Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative and diethyl oxalate.[2] For the target molecule, this would involve 2,4-dimethyl-1-nitrobenzene as the starting material.
Nitrotoluene [label="2,4-Dimethyl-1-nitrobenzene"]; Oxalate [label="Diethyl Oxalate"]; Pyruvate [label="Ethyl (2-nitro-4-methylphenyl)pyruvate"]; IndoleEster [label="Ethyl 1-hydroxy-4-methyl-1H-indole-2-carboxylate"]; IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"];
Nitrotoluene -> Pyruvate [label="+ Base (e.g., NaOEt)"]; Oxalate -> Pyruvate; Pyruvate -> IndoleEster [label="Reductive Cyclization (e.g., Zn/AcOH)"]; IndoleEster -> IndoleAcid [label="1. Methylation (e.g., MeI)\n2. Hydrolysis"]; }
Reissert Indole Synthesis Workflow
Experimental Protocol: Reissert Indole Synthesis (General Procedure)
-
Condensation:
-
React 2,4-dimethyl-1-nitrobenzene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl (2-nitro-4-methylphenyl)pyruvate.[2]
-
-
Reductive Cyclization:
-
Reduce the nitro group and induce cyclization of the pyruvate derivative using a reducing agent like zinc dust in acetic acid or catalytic hydrogenation.[2] This step yields the indole-2-carboxylate ester.
-
-
N-Methylation and Hydrolysis:
-
Methylate the nitrogen of the indole ring using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
-
Hydrolyze the resulting ester to the carboxylic acid using basic conditions (e.g., NaOH or KOH) followed by acidification.
-
-
Purification:
-
Purify the final product by recrystallization or column chromatography.
-
Chemical Reactivity
The chemical reactivity of 1,4-dimethyl-1H-indole-2-carboxylic acid is primarily dictated by the carboxylic acid group and the indole nucleus.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality at the C2 position allows for a range of standard transformations.
-
Esterification: The carboxylic acid can be converted to its corresponding esters through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by activation with coupling agents. A common method involves reacting the carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Amide Bond Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with primary or secondary amines. This is typically achieved using activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[6][7]
-
Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, typically upon heating, to yield the corresponding indole.[6] The ease of decarboxylation can be influenced by the substituents on the indole ring. The reaction often proceeds by heating the carboxylic acid in a high-boiling solvent, sometimes with a catalyst.
IndoleAcid [label="1,4-dimethyl-1H-indole-2-carboxylic acid"]; Ester [label="Ester Derivative"]; Amide [label="Amide Derivative"]; Indole [label="1,4-dimethyl-1H-indole"];
IndoleAcid -> Ester [label="Alcohol, Acid Catalyst or\nCoupling Agent (e.g., DCC, DMAP)"]; IndoleAcid -> Amide [label="Amine, Coupling Agent\n(e.g., EDC, HOBt)"]; IndoleAcid -> Indole [label="Heat (Decarboxylation)"]; }
Key Reactions of the Carboxylic Acid Group
Reactions of the Indole Nucleus
The indole ring itself is an electron-rich aromatic system and can undergo electrophilic substitution reactions, although the carboxylic acid group at the C2 position is deactivating. The N-methyl group prevents reactions at the nitrogen atom.
Applications in Research and Drug Discovery
Indole-2-carboxylic acid derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities. They have been investigated as:
-
Antiviral Agents: The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[8]
-
Anticancer Agents: Certain indole-2-carboxamides have shown antiproliferative activity against various cancer cell lines.[9]
-
Enzyme Inhibitors: Derivatives have been synthesized and evaluated as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase.[10]
The specific biological activities of 1,4-dimethyl-1H-indole-2-carboxylic acid are not extensively documented, highlighting an area for future research. Its utility as a synthetic intermediate allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Conclusion
1,4-dimethyl-1H-indole-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this particular derivative is limited in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of the indole-2-carboxylic acid scaffold. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers aiming to utilize this compound in their scientific endeavors. Further experimental characterization is warranted to fully elucidate its chemical profile and unlock its potential in various applications.
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